![molecular formula C9H17NO4S B3087640 D-Homocysteine, N-[(1,1-dimethylethoxy)carbonyl]- CAS No. 1176833-85-4](/img/structure/B3087640.png)

D-Homocysteine, N-[(1,1-dimethylethoxy)carbonyl]-

Overview

Description

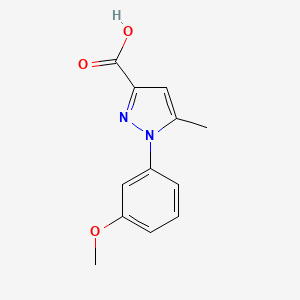

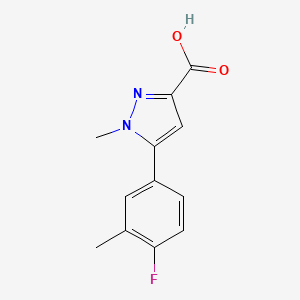

“D-Homocysteine, N-[(1,1-dimethylethoxy)carbonyl]-” is a chemical compound with the molecular formula C9H17NO4S . It is also known by its IUPAC name (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-sulfanylbutanoic acid .

Molecular Structure Analysis

The molecular structure of “D-Homocysteine, N-[(1,1-dimethylethoxy)carbonyl]-” is characterized by a sulfanyl group (-SH), an amino group (-NH2), and a (1,1-dimethylethoxy)carbonyl group (-C(=O)OC(CH3)2). The compound has a molecular weight of 235.30 g/mol .Physical And Chemical Properties Analysis

“D-Homocysteine, N-[(1,1-dimethylethoxy)carbonyl]-” has a molecular weight of 235.30 g/mol . It has a predicted density of 1.185±0.06 g/cm3 and a predicted boiling point of 391.4±37.0 °C . The compound has 3 hydrogen bond donors, 5 hydrogen bond acceptors, and 6 rotatable bonds .Scientific Research Applications

Homocysteine and Chronic Alcoholism

Chronic alcoholics often suffer from specific micronutrient deficiencies, notably in vitamins involved in one-carbon metabolism, such as folate, vitamin B(6), and vitamin B(12). These deficiencies could lead to metabolic disruptions and potentially hyperhomocysteinemia, highlighting the intricate relationship between homocysteine metabolism and the metabolism of these vitamins. This relationship underscores the potential for nutritional interventions to address these metabolic abnormalities, which could be implicated in the pathogenesis of diseases associated with chronic alcoholism (Cravo & Camilo, 2000).

Homocysteine in Neurological Diseases

Homocysteine's accumulation in the body, due to genetic defects or deficits of vitamin B12 and folate, plays a critical role in neurological diseases. Elevated homocysteine levels are associated with the development and progression of inflammation, atherosclerotic plaque formation, and endothelium damage, among others. This review sheds light on the potential involvement of homocysteine in small vessel disease (SVD), suggesting its role in promoting a pro-coagulative state and damaging cellular protein integrity, which could be directly involved in the endothelium activation typical of SVD (Moretti et al., 2021).

Homocysteine and Addiction

Research focusing on homocysteine metabolism in the context of alcohol dependence reveals its potential impact on addiction behaviors and withdrawal symptoms. Elevated plasma homocysteine concentration, influenced by genetic and environmental factors including chronic alcohol intake, might contribute to the higher risk for myocardial infarction among alcohol-dependent patients. This suggests that homocysteine's neurotoxic effects, particularly on dopaminergic neurons, could influence drinking behavior, indicating a complex relationship between homocysteine metabolism and addiction (Lutz, 2008).

Protein N-Homocysteinylation and Neurodegeneration

The modification of proteins by homocysteine, termed "protein N-homocysteinylation," has been identified as a cause of cellular toxicity. This process results in protein denaturation, enzyme inactivation, and amyloid formation, which could contribute to the pathogenesis of neurodegenerative diseases. Understanding the role of protein N-homocysteinylation in neurodegeneration could offer new insights into the mechanisms underlying these conditions and potential therapeutic targets (Sharma et al., 2015).

Homocysteine and Autism Spectrum Disorder

Studies have reported increased concentrations of homocysteine in individuals with Autism Spectrum Disorder (ASD), suggesting a significant association between the severity of the disorder and abnormalities in homocysteine levels. This highlights the need for further research to explore the clinical impact of strategies that could reduce homocysteine concentration in ASD, potentially improving outcomes for affected individuals (Fuentes-Albero & Cauli, 2018).

properties

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-sulfanylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4S/c1-9(2,3)14-8(13)10-6(4-5-15)7(11)12/h6,15H,4-5H2,1-3H3,(H,10,13)(H,11,12)/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQADCRYOPOVXDV-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCS)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCS)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B3087605.png)

![(1-ethyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B3087650.png)